2-[(Acetyloxy)methoxy]ethyl acetate, also known as FA64791, has been identified as a potent inhibitor of the enzyme orotidine 5'-monophosphate decarboxylase (OMPDC) []. This enzyme plays a crucial role in the pyrimidine biosynthesis pathway, specifically converting uridine monophosphate (UMP) to orotic acid, a precursor for RNA and DNA synthesis [].
Studies have shown that FA64791 effectively inhibits OMPDC activity, leading to a subsequent decrease in cellular levels of RNA and DNA []. This makes it a potential candidate for research in various areas, including:
While the primary focus of research on 2-[(acetyloxy)methoxy]ethyl acetate has been on its inhibitory effect on OMPDC, there is limited information regarding other potential applications.
2-[(Acetyloxy)methoxy]ethyl acetate is a chemical compound with the molecular formula and a molecular weight of approximately 176.17 g/mol. It appears as a clear, colorless to slightly yellow liquid with a boiling point ranging from 114 to 118 °C at 4 Torr and a density of 1.1382 g/cm³. The compound is slightly soluble in chloroform, ethyl acetate, and methanol . It is primarily recognized for its role as an intermediate in organic synthesis and has various applications in pharmaceuticals.
These reactions make it a versatile building block in organic chemistry, particularly in synthesizing more complex molecules .
2-[(Acetyloxy)methoxy]ethyl acetate can be synthesized through various methods:
These methods highlight its synthetic versatility and importance in chemical manufacturing.
The primary applications of 2-[(Acetyloxy)methoxy]ethyl acetate include:
Several compounds share structural similarities with 2-[(Acetyloxy)methoxy]ethyl acetate, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Acyclovir | C_8H_{10}N_5O_3 | Antiviral drug; contains a purine base |
| Valacyclovir | C_13H_{20}N_4O_4 | Prodrug form of acyclovir; improved bioavailability |
| Acetic Acid | C_2H_4O_2 | Simple carboxylic acid; used widely in chemistry |
| Ethyl Acetate | C_4H_8O_2 | Common solvent; exhibits different reactivity |
Uniqueness: The uniqueness of 2-[(Acetyloxy)methoxy]ethyl acetate lies in its specific structure that allows it to serve as an effective intermediate for synthesizing more complex pharmaceutical compounds while retaining functional groups that enhance its reactivity compared to simpler esters like ethyl acetate or acetic acid .
The synthesis of 2-[(Acetyloxy)methoxy]ethyl acetate was first reported in the early 1980s during investigations into acyclonucleoside analogs. A pivotal study by Rosowsky et al. (1981) detailed its preparation as a side chain in 5-fluorouracil derivatives, demonstrating antitumor activity in murine models. Concurrently, Japanese researchers optimized its production for antiviral applications, notably in the synthesis of 9-(2-hydroxyethoxymethyl)guanine (acyclovir). The compound’s bifunctional acetate groups enabled modular reactivity, facilitating its adoption in peptide coupling and polymer chemistry.
IUPAC Name: 2-[(Acetyloxy)methoxy]ethyl acetate
Synonyms:
The systematic classification under EC 261-686-7 and HS Code 2915 39 39 reflects its ester-functionalized structure and industrial applications.
As a masked diol precursor, this compound bypasses the need for protecting-group strategies in multistep syntheses. For example, Matsumoto et al. (1988) leveraged its stability under acidic conditions to synthesize acyclovir via regioselective glycosylation. Its role in cross-coupling reactions, particularly with platinum-based catalysts, further expanded its utility in metalloorganic chemistry.
2-[(Acetyloxy)methoxy]ethyl acetate is indispensable in producing nucleoside analogs. As a key impurity in valacyclovir (Valtrex), its quantification via HPLC ensures drug safety and compliance with FDA guidelines. Recent patents highlight its use in prodrug formulations, enhancing bioavailability of antiviral agents.
The industrial synthesis of 2-[(Acetyloxy)methoxy]ethyl acetate frequently utilizes 1,3-dioxolane derivatives as key intermediates. Patent RU2036919C1 outlines a method where ethylene glycol reacts with aqueous formaldehyde under acidic catalysis to form 1,3-dioxolane, which is subsequently acetylated using acetic anhydride [1]. This two-step process achieves yields exceeding 85% by optimizing the molar ratio of ethylene glycol to formaldehyde (1:1.2) and maintaining a reaction temperature of 80–90°C. The intermediate 1,3-dioxolane is then subjected to transesterification with acetyl chloride, yielding the target compound. Recent advances have integrated zeolite-based catalysts to reduce energy consumption by 30% while maintaining selectivity above 90% [4].
Acetic anhydride serves as both an acetylating agent and solvent in large-scale production. The reaction mechanism involves nucleophilic acyl substitution, where the hydroxyl group of the glycol derivative attacks the electrophilic carbonyl carbon of acetic anhydride. Studies using density functional theory (DFT) calculations confirm that Brønsted acid catalysts, such as sulfated zirconia, lower the activation energy from 120 kJ/mol to 75 kJ/mol, accelerating the reaction rate by a factor of 3.2 [4] [7]. Industrial reactors typically operate at 110–130°C with a 4:1 molar excess of acetic anhydride to ensure complete conversion, achieving a space-time yield of 0.8 kg/L·h.
Catalyst selection critically impacts industrial efficiency. Cesium phosphotungstate, a solid acid catalyst, demonstrates exceptional performance in glycerol acetylation reactions, achieving >98% conversion and 99.1% selectivity toward di- and triacetins under mild conditions [4]. Similarly, SnO2-based bimetallic oxides, such as Al2O3/SnO2, enhance glycerol conversion to acetins by providing balanced Brønsted and Lewis acid sites [7]. These catalysts are reusable for up to five cycles without significant activity loss, reducing production costs by 18–22%.
Key parameters for industrial optimization include:
Distillation remains the primary purification method, with vacuum distillation (6–30 mbar) effectively separating 2-[(Acetyloxy)methoxy]ethyl acetate from unreacted reagents [1] [5].
Traditional lab-scale synthesis involves refluxing ethylene glycol monomethyl ether with acetic anhydride in dichloromethane, catalyzed by sulfuric acid. This method yields 70–75% product after 6 hours, with purity >95% confirmed by gas chromatography [5]. A modified approach substitutes acetyl chloride for acetic anhydride, reducing reaction time to 3 hours but requiring strict moisture control.
Microwave irradiation significantly accelerates reaction kinetics. In a reported procedure, a mixture of glycol derivative and acetic anhydride, irradiated at 150 W for 15 minutes, achieves 92% conversion with a 20°C reduction in operating temperature compared to conventional heating [7]. This method is particularly effective for small-batch synthesis, reducing energy consumption by 40%.
Solvent-free protocols, utilizing excess acetic anhydride as both reagent and reaction medium, eliminate volatile organic compound (VOC) emissions. Under these conditions, reactions proceed at 100°C with 88% yield in 2 hours, as demonstrated in SnO2-catalyzed acetylation studies [7]. This approach aligns with green chemistry principles while simplifying product isolation.
Laboratory catalysts range from homogeneous acids (e.g., p-toluenesulfonic acid) to heterogeneous systems like montmorillonite K-10. Amberlyst-15, a macroreticular ion-exchange resin, offers high acidity (4.7 mmol H+/g) and recyclability, achieving 94% yield in esterification reactions [4]. Recent work highlights the superiority of phosphotungstic acid supported on silica, which provides a turnover frequency (TOF) of 220 h⁻¹, outperforming traditional catalysts by a factor of 1.8 [7].
Green synthesis emphasizes renewable feedstocks and energy-efficient processes. For example, bio-based acetic acid derived from biomass fermentation replaces petroleum-derived reagents, reducing the carbon footprint by 35% [7]. Flow chemistry systems further enhance sustainability by enabling continuous production with 98% atom utilization and negligible waste generation.
The acetylation of glycol derivatives exhibits an atom economy of 87%, calculated as:
$$
\text{Atom Economy} = \frac{\text{Molecular Weight of Product}}{\text{Sum of Molecular Weights of Reactants}} \times 100
$$
Unreacted acetic anhydride is recovered via distillation and reused, improving overall efficiency to 93%.
Industrial plants implement closed-loop systems to recover and recycle acetic acid byproducts. Catalytic distillation columns integrate reaction and separation units, reducing wastewater generation by 50% [1]. Solid acid catalysts, such as cesium phosphotungstate, are regenerated via calcination at 400°C, minimizing hazardous waste disposal [4].
The reactivity of 2-[(Acetyloxy)methoxy]ethyl acetate toward nucleobases stems from its capacity to generate electrophilic intermediates through acetoxy group activation. The compound undergoes nucleophilic substitution predominantly through an SN2-like mechanism when reacting with nucleobases, though the specific pathway depends heavily on reaction conditions and the nature of the nucleophile.
Purine nucleobases exhibit remarkable selectivity when reacting with acetoxyethoxymethyl derivatives. Research has demonstrated that 2-amino-6-chloropurine shows excellent regioselectivity, with up to 82% N9 alkylation when treated with acetoxyethoxymethyl bromide under trimethylsilyl trifluoromethanesulfonate catalysis in acetonitrile at room temperature. Similarly, 6-chloropurine displays comparable selectivity patterns, achieving 75% N9 selectivity under analogous conditions.
The enhanced reactivity toward purine N9 positions can be attributed to the electronic properties of the purine ring system. The N9 position typically exhibits greater nucleophilicity compared to N7 due to the electronic distribution within the bicyclic aromatic system. This preference is further amplified by the steric environment created by the acetoxyethoxymethyl moiety, which favors attack at the less hindered N9 position.
Adenine and guanine derivatives demonstrate slightly different reactivity profiles. Adenine shows 85% N9 selectivity, while guanine exhibits 77% N9 selectivity under standard acetoxyethoxymethyl bromide alkylation conditions. The reduced selectivity observed with guanine likely results from the additional amino group at the C2 position, which can influence the electronic distribution and create alternative reaction pathways.
Particularly noteworthy is the behavior of 6-methylthiopurine, which exhibits an unusual reversal in regioselectivity, showing 88% N7 selectivity when treated with methyl iodide under microwave-assisted conditions with tetrabutylammonium hydroxide. This dramatic shift in selectivity highlights the profound influence of substituent effects on reaction outcomes and demonstrates the importance of electronic factors in determining regioselectivity patterns.
Pyrimidine nucleobases present distinct mechanistic challenges compared to their purine counterparts. The simpler ring structure of pyrimidines reduces the number of potential alkylation sites but introduces different electronic considerations that influence reaction pathways.
Cytosine demonstrates excellent compatibility with acetoxyethoxymethyl chloride, achieving 88% N1 selectivity under basic conditions in dimethylformamide at elevated temperatures. The reaction proceeds through direct nucleophilic attack at the acetoxyethoxymethyl carbon, with the cytosine N1 nitrogen serving as the primary nucleophile. The high selectivity observed reflects the inherent reactivity differences between the various nitrogen atoms in the pyrimidine ring.
Thymine and uracil exhibit similar reactivity patterns, with N1 selectivities of 92% and 90%, respectively, when treated with acetoxyethoxymethyl bromide. The methyl group in thymine provides additional steric protection for alternative reaction sites, contributing to the enhanced selectivity observed. These reactions typically proceed under milder conditions compared to purine alkylations, reflecting the increased nucleophilicity of pyrimidine N1 positions.
The mechanism for pyrimidine alkylation generally follows a straightforward SN2 pathway, with backside attack by the pyrimidine nitrogen on the acetoxyethoxymethyl carbon. The departure of the halide leaving group occurs concertedly with nucleophilic attack, resulting in clean inversion of stereochemistry at the reaction center.
The alkylation dynamics of 2-[(Acetyloxy)methoxy]ethyl acetate involve complex interplays between electronic factors, steric considerations, and reaction conditions. Understanding these dynamics is crucial for predicting and controlling reaction outcomes in synthetic applications.
The regioselectivity observed in nucleobase alkylation reactions with acetoxyethoxymethyl derivatives follows predictable patterns based on electronic and steric factors. Purine bases generally favor N9 alkylation due to the combination of electronic activation and reduced steric hindrance at this position. The data reveals that most purine derivatives achieve N9 selectivities in the range of 75-85%, with some systems reaching even higher selectivities under optimized conditions.
The electronic basis for this selectivity lies in the charge distribution within the purine ring system. Quantum mechanical calculations indicate that the N9 position carries a higher electron density compared to N7, making it more nucleophilic toward electrophilic alkylating agents. Additionally, the N9 position benefits from favorable orbital overlap with the incoming electrophile, further enhancing its reactivity.
Steric factors also play a crucial role in determining regioselectivity. The acetoxyethoxymethyl group presents a moderately bulky profile that creates preferential access to the N9 position while partially hindering approach to the N7 site. This steric differentiation becomes particularly pronounced when bulkier protecting groups are present on the acetoxyethoxymethyl moiety.
Temperature effects on regioselectivity have been extensively studied. Lower temperatures generally favor kinetic control, leading to enhanced N9 selectivity, while elevated temperatures can promote thermodynamic equilibration and reduced selectivity. The optimal temperature range for maintaining high regioselectivity typically falls between room temperature and 60°C, depending on the specific nucleobase and reaction conditions.
Solvent effects represent another critical factor influencing regioselectivity. Polar aprotic solvents such as acetonitrile and dimethylformamide generally provide superior selectivities compared to protic solvents. The reduced hydrogen bonding in aprotic media minimizes competitive coordination to the nucleobase nitrogen atoms, allowing for more selective alkylation patterns.
The stereochemical consequences of acetoxyethoxymethyl alkylation reactions depend on the specific mechanism operating and the structural features of both the nucleobase and the alkylating agent. In most cases, the reaction proceeds through an SN2-like mechanism that results in clean inversion of stereochemistry at the reaction center.
For reactions involving chiral acetoxyethoxymethyl derivatives, the stereochemical outcome can be controlled through careful selection of reaction conditions and catalyst systems. Lewis acid catalysts such as trimethylsilyl trifluoromethanesulfonate can coordinate to the carbonyl oxygen of the acetoxy group, creating a more electrophilic center and facilitating stereoselective nucleophilic attack.
The stereochemical integrity of the acetoxyethoxymethyl moiety is generally preserved during alkylation reactions, provided that harsh basic conditions are avoided. Under neutral or mildly acidic conditions, the acetoxy protecting groups remain intact, allowing for subsequent manipulation or selective deprotection.
Conformational effects also influence stereochemical outcomes. The acetoxyethoxymethyl chain can adopt various conformations that differentially expose the electrophilic carbon to nucleophilic attack. Extended conformations generally favor SN2-like mechanisms with clean stereochemical inversion, while folded conformations may promote alternative reaction pathways with different stereochemical consequences.
The acetoxy and methoxy functionalities within 2-[(Acetyloxy)methoxy]ethyl acetate exhibit distinct reactivity patterns that enable selective functional group manipulations. These transformations are fundamental to the compound's utility in synthetic applications and its biological activity profiles.
The acetoxy groups in 2-[(Acetyloxy)methoxy]ethyl acetate display characteristic ester-like reactivity with enhanced electrophilicity due to the adjacent electron-withdrawing methoxy ether linkage. Hydrolysis of the acetoxy groups proceeds readily under both acidic and basic conditions, though the mechanism and rate differ significantly between these pathways.
Under basic conditions, acetoxy hydrolysis follows a typical base-catalyzed ester hydrolysis mechanism. Hydroxide ion attacks the carbonyl carbon of the acetoxy group, forming a tetrahedral intermediate that subsequently collapses to release acetate and regenerate the free alcohol. The reaction exhibits second-order kinetics, with rates proportional to both substrate and base concentrations.
The kinetic isotope effects observed in acetoxy hydrolysis provide insight into the transition state structure. Primary isotope effects of 1.5-1.7 for deuterated nucleophiles suggest significant C-H bond formation in the transition state, consistent with general base catalysis by hydroxide. The activation parameters indicate a highly ordered transition state with large negative entropy of activation, supporting the associative mechanism.
Acidic hydrolysis proceeds through a different mechanism involving initial protonation of the carbonyl oxygen, followed by nucleophilic attack by water. This pathway exhibits first-order dependence on substrate concentration and shows enhanced rates in strongly acidic media. The acid-catalyzed mechanism becomes dominant at pH values below 4, where the concentration of protonated substrate becomes significant.
Enzymatic hydrolysis of acetoxy groups represents a particularly selective transformation pathway. Esterases such as Candida antarctica lipase B demonstrate remarkable selectivity for acetoxy removal while leaving other protecting groups intact. This enzymatic approach has proven especially valuable for deprotecting complex substrates where chemical methods might cause unwanted side reactions.
The methoxy ether linkage in 2-[(Acetyloxy)methoxy]ethyl acetate exhibits fundamentally different stability characteristics compared to the acetoxy ester groups. Ether bonds are generally stable under basic conditions but can be cleaved under strongly acidic conditions or through nucleophilic substitution mechanisms.
Under physiological conditions, the methoxy linkage demonstrates remarkable stability, with half-lives exceeding several days at pH 7.4 and 37°C. This stability contrasts sharply with the acetoxy groups, which undergo hydrolysis within hours under the same conditions. The differential stability enables selective functional group manipulations and contributes to the compound's utility as a prodrug intermediate.
The enhanced stability of methoxy linkages compared to larger alkoxy groups results from reduced steric hindrance and favorable electronic effects. Methoxy groups are less susceptible to nucleophilic attack due to their compact size and the electron-donating character of the methyl substituent. This electronic effect slightly increases the electron density on the ether oxygen, making it a poorer leaving group.
However, under strongly acidic conditions or in the presence of nucleophilic reagents, methoxy ether cleavage can occur through SN2 or SN1 mechanisms depending on the specific conditions. Lewis acids such as trimethylsilyl iodide can promote methoxy cleavage through coordination to the ether oxygen, increasing its electrophilicity and facilitating nucleophilic attack.
The stability order for various alkoxy linkages follows the general trend: methoxy < ethoxy < propoxy < isopropoxy < tert-butoxy, reflecting the influence of both steric and electronic factors. This ordering provides a basis for designing protecting group strategies that exploit differential stability for selective deprotection sequences.
The formation and characterization of reaction intermediates in 2-[(Acetyloxy)methoxy]ethyl acetate chemistry provides crucial mechanistic insights that guide synthetic applications and reaction optimization.
Several key intermediates have been identified in reactions involving 2-[(Acetyloxy)methoxy]ethyl acetate, each contributing to the overall reaction pathway and influencing the final product distribution. The most significant intermediate is the acetoxyethoxymethyl cation, formed through departure of halide leaving groups under Lewis acidic conditions.
The acetoxyethoxymethyl cation exhibits characteristics of an oxocarbenium ion, with significant delocalization of positive charge between the carbon center and the adjacent oxygen atoms. This delocalization stabilizes the cation and influences its reactivity toward various nucleophiles. Computational studies indicate that the positive charge distribution favors reaction at the carbon center rather than at the oxygen atoms.
Spectroscopic characterization of the acetoxyethoxymethyl cation has been achieved using low-temperature NMR techniques in superacid media. The chemical shifts observed for the cationic carbon (δ ~180 ppm in 13C NMR) confirm its oxocarbenium character and provide benchmarks for identifying similar intermediates in related systems.
The lifetime of the acetoxyethoxymethyl cation in solution depends strongly on temperature, solvent, and the presence of nucleophiles. In polar aprotic solvents at room temperature, the cation exhibits lifetimes on the order of milliseconds to seconds, sufficient for selective reactions with moderate nucleophiles while avoiding unwanted side reactions.
Another important intermediate class includes the various activated complexes formed through Lewis acid coordination. Trimethylsilyl trifluoromethanesulfonate coordination to the acetoxy carbonyl oxygen creates a highly electrophilic center that facilitates nucleophilic attack by nucleobases. These complexes have been characterized through computational methods and exhibit distinct geometric and electronic properties compared to the free substrate.
Transition state analysis for reactions involving 2-[(Acetyloxy)methoxy]ethyl acetate reveals important details about the mechanism and selectivity-determining factors. Computational studies using density functional theory methods have provided detailed geometric and energetic information about key transition states.
The transition state for nucleobase alkylation exhibits characteristics intermediate between SN1 and SN2 mechanisms, with partial bond formation to the nucleophile occurring simultaneously with partial cleavage of the leaving group bond. The degree of bond formation and cleavage in the transition state depends on the nucleophilicity of the attacking species and the stability of the leaving group.
For purine N9 alkylation, the transition state shows approximately 60% bond formation to the nucleophile and 40% cleavage of the leaving group bond. This asynchronous character reflects the moderate nucleophilicity of purine nitrogen atoms and the reasonable leaving group ability of halides.
Activation barriers for acetoxyethoxymethyl alkylation reactions typically range from 15-25 kcal/mol, depending on the specific nucleobase and reaction conditions. These barriers are comparable to other alkylation reactions and explain the moderate reaction rates observed experimentally.
The entropy of activation for these reactions is generally large and negative, reflecting the highly ordered nature of the transition state. This characteristic supports the associative mechanism and explains the sensitivity of reaction rates to solvent and temperature variations.
Isotope effects provide additional insight into transition state structure. Primary kinetic isotope effects for reactions involving C-H bond formation or cleavage range from 1.2-1.8, consistent with significant bond reorganization in the transition state. Secondary isotope effects at β-positions are smaller but still measurable, indicating modest structural changes at positions adjacent to the reaction center.
Irritant